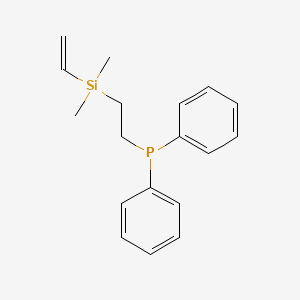

Vinyl(diphenylphosphinoethyl)dimethylsilane

Description

Significance and Research Context of Organosilicon Phosphine (B1218219) Ligands

Organosilicon phosphine ligands represent a significant class of compounds in coordination chemistry and catalysis. These molecules are bifunctional, containing at least one silicon atom and one phosphorus atom, which can act as a soft Lewis base to coordinate with transition metals. The presence of the organosilicon moiety can influence the steric and electronic properties of the phosphine ligand. This, in turn, can modulate the reactivity and selectivity of the resulting metal complexes in catalytic processes.

The silicon group can be tailored to introduce specific properties, such as increased solubility in nonpolar solvents or the potential for secondary interactions with the metal center or substrates. The versatility in the design of the spacer connecting the silicon and phosphorus atoms allows for the synthesis of ligands with varying bite angles and flexibility, which are crucial parameters in catalyst design.

Overview of Key Research Areas Pertaining to Vinyl(diphenylphosphinoethyl)dimethylsilane

The key research areas related to this compound can be inferred from its structural features. The diphenylphosphine (B32561) group is a classic coordinating agent for a wide range of transition metals used in catalysis. The vinylsilane moiety, on the other hand, can participate in various organic transformations, including hydrosilylation, and can also be used to anchor the molecule to surfaces or incorporate it into polymeric structures.

Patents have listed this compound among other silane (B1218182) compounds for potential use in surface coatings and as a component in silane systems. scispace.comnih.govresearchgate.net This suggests an interest in its properties as a coupling agent or for surface modification, likely leveraging the reactivity of the vinyl group and the inorganic nature of the silane.

While specific catalytic applications for this particular compound are not detailed in readily available literature, ligands with similar phosphine and vinyl functionalities are explored in areas such as:

Homogeneous Catalysis: As a ligand for transition metal catalysts in reactions like cross-coupling, hydrogenation, and hydroformylation. The electronic properties of the diphenylphosphine group and the steric bulk introduced by the dimethylsilyl ethyl spacer would be of interest.

Materials Science: The vinyl group provides a handle for polymerization or for grafting onto surfaces, enabling the creation of functionalized materials with catalytic or specific binding properties.

Further research would be necessary to fully elucidate the specific synthesis, characterization, and application of this compound in these fields.

Structure

3D Structure

Properties

IUPAC Name |

2-[ethenyl(dimethyl)silyl]ethyl-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23PSi/c1-4-20(2,3)16-15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14H,1,15-16H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNKTPKXMIUSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCP(C1=CC=CC=C1)C2=CC=CC=C2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23PSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695638 | |

| Record name | {2-[Ethenyl(dimethyl)silyl]ethyl}(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76734-22-0 | |

| Record name | {2-[Ethenyl(dimethyl)silyl]ethyl}(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of Vinyl Diphenylphosphinoethyl Dimethylsilane Ligands

Binding Modes and Coordination Geometries with Transition Metals

The interplay between the phosphine (B1218219) and vinyl groups dictates the coordination behavior of vinyl(diphenylphosphinoethyl)dimethylsilane. It can act as a simple monodentate phosphine ligand, or the vinyl group can participate in coordination, leading to chelation or bridging interactions. The nature of the metal center, its oxidation state, and the presence of other ligands all influence the preferred binding mode.

Platinum complexes are significant in catalysis and medicine. nih.gov The coordination of ligands containing both silicon-vinyl and phosphine moieties to platinum has been explored. In general, platinum(0) centers readily form complexes with olefinic ligands. osti.gov The reaction of chloroplatinic acid with vinyl-silicon compounds, such as 1,3-divinyltetramethyldisiloxane, has been shown to produce Pt(0)-olefin complexes. osti.gov In these cases, the vinyl group coordinates to the platinum center.

For a ligand like this compound, coordination to platinum(II) would likely occur through the phosphorus atom, forming stable square planar complexes, a common geometry for Pt(II). nih.gov Depending on the reaction conditions and the platinum precursor used, the vinyl group could either remain uncoordinated or displace a weaker ligand to form a chelate. The formation of such chelates would depend on the flexibility and length of the ethyl-dimethylsilane linker. While specific studies on this compound with platinum are not extensively detailed in the provided context, the known affinity of Pt(0) for olefins and Pt(II) for phosphines suggests a rich potential for varied coordination chemistry. osti.govnih.gov

Palladium chemistry is dominated by the 0 and +2 oxidation states, which are central to its catalytic activity in cross-coupling reactions. wikipedia.org Palladium(II) typically forms square planar complexes. researchgate.net With a ligand like this compound, coordination would be expected to proceed initially through the strong phosphine donor. The resulting complex, [PdCl2(L)2], where L is the phosphine ligand, would likely adopt a trans geometry to minimize steric repulsion between the bulky ligands. researchgate.net

The vinyl group can play a crucial role in subsequent catalytic steps or stabilize catalytic intermediates. For instance, in Heck reactions, palladium catalysts interact with vinyl groups of substrates. organic-chemistry.org The presence of an intramolecular vinyl group could lead to the formation of chelated intermediates that influence the stability and reactivity of the catalyst. Ligands with both phosphine and sulfonate groups have been shown to be highly effective in palladium-catalyzed polymerization of polar vinyl monomers, highlighting the benefits of multifunctional ligands. nih.gov The coordination of the vinyl group in this compound could similarly modulate the electronic and steric environment of the palladium center.

Rhodium complexes are widely used in homogeneous catalysis, particularly for hydrogenation and hydroformylation reactions. The coordination chemistry of phosphine ligands with rhodium is well-established. uu.nl For vinyl-containing phosphine ligands, the binding mode can be complex. For example, rhodium complexes with biaryldialkylphosphine ligands have been shown to bind in a κ¹, η⁶ fashion, where the phosphine is coordinated and an arene ring is π-bound to the metal. nih.gov

In the case of this compound, coordination to a rhodium(I) precursor like [Rh(CO)2Cl]2 would likely result in a square planar complex where the ligand binds through the phosphorus atom. Depending on the steric demand, the vinyl group might remain pendant or could coordinate to the metal, potentially forming a five-coordinate trigonal-bipyramidal species. uu.nl Such interactions are crucial in catalytic cycles, where the reversible coordination of a π-system can open up coordination sites for substrate binding. Water-soluble diphosphine ligands have been successfully used in rhodium-catalyzed hydroaminomethylation of vinyl arenes, demonstrating the compatibility of rhodium with both phosphine and vinyl functionalities in a reaction environment. rsc.org

The coordination chemistry of vinyl-phosphine ligands with later first-row transition metals like iron and nickel is of interest for developing catalysts based on more earth-abundant elements.

Iron: Iron complexes can adopt various coordination geometries, with octahedral being common for iron(III). nih.gov In complexes with bis(phosphine) ligands, such as [FeCl2(dppen)2][FeCl4], the phosphines coordinate in a trans fashion to the iron(III) center, resulting in a six-coordinate cation. nih.gov For this compound, coordination to an iron center would primarily occur through the phosphine donor. The role of the vinyl group would depend on the electronic requirements of the metal center; in low-valent iron complexes, the vinyl group could act as a π-acceptor to stabilize the complex. nih.gov

Nickel: The reaction of vinyldiphenylphosphine, a close analog of the ligand , with [Ni(COD)2] provides significant insight. nih.govnih.govresearchgate.net This reaction does not yield a simple mononuclear complex but instead forms a three-coordinate dinickelacycle, [Ni(PPh2CH=CH2)(PPh2-η²-CH=CH2)]2. nih.govresearchgate.net In this structure, each nickel(0) center is coordinated to two phosphorus atoms from two different phosphine ligands and one η²-bound vinyl group from one of those ligands. nih.gov This demonstrates a clear preference for the vinyl group to participate in coordination, leading to a bridged dimeric structure. The coordination geometry around each nickel atom is trigonal.

The key structural features of this nickel dimer are summarized in the table below.

| Feature | Description | Reference |

| Complex | [Ni(PPh2CH=CH2)(PPh2-η²-CH=CH2)]2 | nih.govresearchgate.net |

| Nickel Oxidation State | 0 | nih.gov |

| Coordination Number | 3 | nih.govresearchgate.net |

| Binding Mode | One phosphine is P-bound; the other is P, η²-vinyl bound. | nih.gov |

| Geometry | Trigonal | nih.govresearchgate.net |

| Structure | Dinickelacycle with bridging phosphine and vinyl groups. | nih.govresearchgate.net |

This table presents data for the complex formed with vinyldiphenylphosphine, a structural analog of this compound.

Spectroscopic data for this complex confirms the presence of two distinct phosphine environments and both bound and unbound vinyl groups. nih.gov

| Spectroscopic Data | Bound Vinyl Group | Unbound Vinyl Group | 31P NMR |

| 1H NMR (δ, ppm) | 3.65, 2.75, 2.21 | 6.33, 5.40, 5.11 | 29.1, 27.0 |

This table presents 1H and 31P NMR data for the nickel complex of vinyldiphenylphosphine. nih.gov

The versatile nature of the phosphino-vinyl moiety allows for coordination to a wide range of other transition metals. For example, ruthenium complexes containing vinyl ligands have been synthesized and studied. d-nb.info In these complexes, the vinyl ligand can significantly contribute to the electronic structure of the complex, influencing its redox properties. The vinyl group can be considered a "non-innocent" ligand, actively participating in the frontier molecular orbitals. d-nb.info Similarly, gold(I) complexes, which typically favor linear two-coordinate geometries, readily bind phosphine ligands. The presence of a vinyl group could lead to more complex structures or influence the stability and reactivity of these complexes in catalytic applications. researchgate.net

Ligand Design Principles and Steric/Electronic Effects on Coordination

The coordination behavior of this compound is governed by a combination of steric and electronic factors originating from its distinct components: the diphenylphosphino group, the vinyl group, and the ethyl-dimethylsilane linker.

Electronic Effects:

Phosphine Group: The diphenylphosphino group is a strong σ-donor and a modest π-acceptor. Its electronic properties can be fine-tuned by substituents on the phenyl rings. This group generally forms strong bonds with mid-to-late transition metals in low-to-mid oxidation states.

Vinyl Group: The vinyl group can act as a π-acceptor ligand, which is particularly effective at stabilizing low-valent metal centers, as seen in the nickel(0) complex. nih.gov The electronic contribution of the vinyl group can render it "non-innocent," meaning it actively participates in the redox chemistry of the complex. d-nb.info

Silane (B1218182) Linker: The dimethylsilyl group is generally considered to be electron-donating through σ-donation, which could slightly increase the donor strength of the phosphine and vinyl groups compared to a simple alkyl linker.

Steric Effects:

Phosphine Group: The two phenyl groups on the phosphorus atom create significant steric bulk. The size of the phosphine ligand, often quantified by its cone angle, is a critical factor in determining the number of ligands that can coordinate to a metal center and the geometry of the resulting complex. nih.gov This steric hindrance can also create a protective "pocket" around the metal center, influencing substrate approach in catalysis.

The combination of these effects allows for the tuning of the properties of the resulting metal complexes. For instance, increasing the steric bulk can promote lower coordination numbers and enhance catalytic activity by facilitating ligand dissociation, while modifying the electronic properties of the phenyl or vinyl groups can alter the redox potential of the metal center and its affinity for different substrates. nih.govescholarship.org

Stability and Reactivity of Metal-Vinyl(diphenylphosphinoethyl)dimethylsilane Complexes

Complexes formed with the hybrid ligand this compound, hereafter referred to as L, exhibit a rich and varied reactivity profile, largely dictated by the coordination environment of the central metal atom and the interplay between the phosphine, vinyl, and silane functionalities. The stability of these complexes is a critical factor influencing their synthetic accessibility and utility in catalysis.

Thermal Stability

The thermal stability of metal complexes containing phosphine and vinylsilane moieties has been a subject of study, providing insights into the likely behavior of complexes of L . Generally, platinum(II) complexes featuring vinylsilane ligands are stable at room temperature. However, they are prone to decomposition upon heating. For instance, related π-coordinated vinylsilane platinum(II) complexes have been observed to be stable at ambient temperatures but decompose without melting at temperatures above 90°C. The primary decomposition pathway involves the facile cleavage of the carbon-silicon bond. mdpi.com In contrast, palladium(II) complexes with diphosphine ligands can exhibit higher thermal stability, with decomposition temperatures reaching up to 300°C. researchgate.net

The decomposition of vinyl- and allylsilane platinum(II) complexes often liberates chlorotrimethylsilane, indicating that nucleophilic attack by a chloride ion on the silicon atom is a key step in the degradation process. mdpi.com The thermal stability of such complexes can be influenced by the nature of other ligands in the coordination sphere. For platinum(II) complexes, the stability generally follows the order of the ligands bound to the metal. mdpi.com

| Complex Type | Decomposition Temperature (°C) | Major Volatile Product | Proposed Mechanism |

|---|---|---|---|

| K[PtCl₃(CH₂=CHSiMe₃)] | 90 - 140 | Me₃SiCl | C-Si bond cleavage |

| [PtCl(acac)(CH₂=CHSiMe₃)] | 90 - 135 | Me₃SiCl, acetylacetonato ligand | C-Si bond cleavage and ligand loss |

| K[PtCl₃(CH₂=CHCH₂SiMe₃)] | 125 - 190 | Me₃SiCl | C-Si bond cleavage |

Reactivity

The reactivity of metal complexes of L is dominated by reactions characteristic of low-valent, electron-rich metal centers coordinated by phosphines, such as oxidative addition and their involvement in catalytic cycles. The presence of the vinyl and silyl (B83357) groups imparts specific reactivity patterns, particularly in reactions involving Si-H bonds.

A fundamental reaction for these complexes is the oxidative addition of Si-H bonds from silanes. This process is a crucial step in many catalytic reactions, including hydrosilylation. Rhodium(I) complexes, for example, readily react with primary silanes via oxidative addition of the Si-H bond. hw.ac.uk This reaction is often reversible and can be first-order in both the metal complex and the silane. hw.ac.uk The thermodynamics of this addition are influenced by the electronic nature of the silane substituents, with arylsilanes often adding more readily than alkylsilanes. hw.ac.uk

The activation parameters for the oxidative addition of phenylsilane to a rhodium(I) dicarbonyl complex have been determined, showing a negative entropy of activation, which is consistent with an associative mechanism involving a transition state that includes both the complex and the silane molecule. hw.ac.uk

Complexes of L with platinum group metals, particularly rhodium and platinum, are anticipated to be active catalysts for the hydrosilylation of unsaturated bonds, such as those in alkenes and alkynes. The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of a hydrosilane to the metal center, followed by olefin insertion into the metal-hydride or metal-silyl bond, and subsequent reductive elimination of the alkylsilane product. mdpi.comnih.gov

Rhodium complexes with phosphine ligands have demonstrated high efficiency and selectivity in the hydrosilylation of various substrates. acs.org For example, rhodium(I) catalysts can achieve high conversion rates and selectivity for the formation of anti-Markovnikov products in the hydrosilylation of styrenes. csic.es The choice of both the phosphine ligand and the rhodium precursor can significantly impact the catalyst's activity and selectivity. acs.org

The catalytic performance in hydrosilylation is also highly dependent on the nature of the silane used. In some rhodium-catalyzed systems, tertiary silanes like HSiMe₂Ph lead to the expected anti-Markovnikov hydrosilylation product, while others such as HSiPh₃ or HSiEt₃ may favor dehydrogenative silylation, yielding a vinylsilane instead. csic.es

| Catalyst Precursor | Silane | Major Product Type | Conversion (%) |

|---|---|---|---|

| [Rh(H)(Cl)(κ²-NSi)(bipyMe₂)] | HSiMe₂Ph | Anti-Markovnikov Hydrosilylation | 81–93 |

| [Rh(H)(Cl)(κ²-NSi)(bipyMe₂)] | HSiPh₃ | Dehydrogenative Silylation (Vinylsilane) | - |

| [Rh(H)(Cl)(κ²-NSi)(bipyMe₂)] | HSiEt₃ | Dehydrogenative Silylation (Vinylsilane) | - |

The data in the table above is based on a rhodium complex with a hemilabile NSi-type ligand, which serves as a model for the potential reactivity of a this compound complex. csic.es The hemilabile nature of such ligands, where one donor atom can dissociate from the metal center, is believed to be key to their catalytic activity. csic.es

Catalytic Applications in Advanced Chemical Synthesis

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Vinyl(diphenylphosphinoethyl)dimethylsilane is particularly valuable in this context as its phosphine (B1218219) moiety can coordinate to transition metal centers, such as platinum, rhodium, and palladium, to form soluble metal complexes. These complexes are active catalysts for a range of important organic transformations.

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond (like a carbon-carbon double or triple bond), is a cornerstone of organosilicon chemistry. lew.romdpi.com Complexes of transition metals with phosphine ligands are potent catalysts for this reaction. researchgate.net The diphenylphosphino group of this compound can form stable complexes with metals like platinum, which are highly active for hydrosilylation. lew.ro The vinyl group on the silane (B1218182) can either remain as a reactive handle for further functionalization or be used to immobilize the catalyst complex onto a polymer support.

The general mechanism for platinum-catalyzed hydrosilylation, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the hydrosilane to the metal center, followed by coordination of the olefin, migratory insertion of the olefin into the metal-hydride bond, and finally, reductive elimination of the alkylsilane product. mdpi.com

The regioselectivity of hydrosilylation refers to which carbon atom of the unsaturated bond the silyl (B83357) group attaches to. In the case of terminal alkenes, this results in either the linear (anti-Markovnikov) or the branched (Markovnikov) product. For terminal alkynes, addition can yield α- or β-vinylsilanes. Stereoselectivity concerns the spatial arrangement of the atoms in the product, for example, yielding cis or trans isomers. sigmaaldrich.com

Platinum complexes, including those formed with phosphine ligands, typically exhibit a strong preference for anti-Markovnikov addition to terminal alkenes, yielding the linear alkylsilane. lew.ro In the hydrosilylation of terminal alkynes, platinum catalysts generally favor the formation of the β-vinylsilane. The stereoselectivity is often high for the formation of the (Z)-isomer, although this can be influenced by the specific silane and reaction conditions. sigmaaldrich.com Rhodium complexes, on the other hand, can sometimes show different regioselectivity, and the choice of phosphine ligand is crucial in directing the outcome. nih.gov

| Substrate | Catalyst Type | Major Product | Selectivity Notes |

|---|---|---|---|

| Terminal Alkene (R-CH=CH₂) | Platinum-Phosphine Complex | Linear (anti-Markovnikov) | High selectivity for the terminal silyl group addition. lew.ro |

| Terminal Alkyne (R-C≡CH) | Platinum-Phosphine Complex | β-(Z)-vinylsilane | Predominant formation of the Z-isomer. sigmaaldrich.com |

| Internal Alkyne (R-C≡C-R') | Platinum-Phosphine Complex | (Z)-vinylsilane | Silyl group adds to the less sterically hindered carbon. sigmaaldrich.com |

| Styrene | Rhodium-Phosphine Complex | Branched (α-isomer) | Electronic effects of the phenyl group favor α-addition. |

Asymmetric hydrosilylation is a powerful method for creating chiral silicon-containing molecules from prochiral substrates like ketones or alkenes. This is achieved by using a catalyst system containing a chiral ligand. While this compound is itself an achiral molecule, it serves as a structural model for related chiral phosphine ligands that are effective in inducing enantioselectivity. For instance, chiral diphosphine ligands like DIOP or BDPP, when complexed with metals such as cobalt or rhodium, can catalyze the hydrosilylation of ketones and alkenes to produce chiral alcohols and alkylsilanes with high enantiomeric excess (ee). nih.govresearchgate.net

The mechanism of enantioselection involves the formation of diastereomeric intermediates between the chiral catalyst and the prochiral substrate, leading to a preferential pathway for the formation of one enantiomer of the product.

Hydrosilylation catalyzed by transition metal complexes is applicable to a wide variety of substrates containing unsaturated functional groups. The choice of catalyst, including the metal and ligands like this compound, can be tailored to accommodate different substrates and achieve desired selectivities. researchgate.net

The reaction is not limited to simple alkenes and alkynes. More complex molecules with various functional groups such as esters, ethers, ketones, and amides can often be hydrosilylated chemoselectively, leaving other functional groups intact. nih.gov This broad substrate scope makes hydrosilylation a versatile tool in organic synthesis and materials science. nih.govresearchgate.net

| Substrate Class | Typical Product | Key Considerations |

|---|---|---|

| Alkenes | Alkylsilanes | Regioselectivity depends on substrate and catalyst. rsc.org |

| Alkynes | Vinylsilanes | Control of regio- and stereoselectivity is crucial. mdpi.com |

| Ketones/Aldehydes | Silyl Ethers | Can be performed enantioselectively with chiral catalysts. semanticscholar.org |

| Dienes and Enynes | Silyl-substituted Alkenes | Site-selectivity can be controlled by the catalyst system. researchgate.net |

| Vinyl-terminated Polymers | Cross-linked Silicones | Fundamental for curing silicone rubbers and elastomers. researchgate.net |

Hydrosilylation reactions catalyzed by transition metal complexes can be accompanied by several side reactions that reduce the yield and purity of the desired product. mdpi.com Two of the most common side reactions are olefin isomerization and dehydrogenative silylation. mdpi.comsemanticscholar.org

Olefin Isomerization: Platinum and other transition metal catalysts can promote the migration of the double bond along the carbon chain of the alkene substrate. semanticscholar.orgorganic-chemistry.org For example, a terminal alkene like 1-hexene (B165129) can be isomerized to internal alkenes such as 2-hexene. semanticscholar.orgorganic-chemistry.org This is undesirable as the hydrosilylation of these internal isomers leads to different products and complicates the product mixture.

Dehydrogenative Silylation: This side reaction involves the formation of a vinylsilane or allylsilane product with the concurrent release of hydrogen gas (H₂). researchgate.netchemrxiv.org It competes with the desired hydrosilylation pathway and is particularly prevalent with certain catalysts and substrates. lew.romdpi.com This process can be a major pathway, and in some cases, reaction conditions can be optimized to favor dehydrogenative silylation when vinylsilanes are the desired products. chemrxiv.org

Other potential side reactions include hydrogenation of the olefin and oligomerization of the substrate. mdpi.comrsc.org The choice of ligand, such as this compound, can influence the extent of these side reactions by modifying the steric and electronic properties of the metal catalyst center.

Hydroformylation, also known as the "oxo process," is a large-scale industrial process that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond. researchgate.net The reaction is typically catalyzed by rhodium or cobalt complexes, and phosphine ligands play a critical role in controlling the catalyst's activity and selectivity. mdpi.commatthey.com

The phosphine ligand in this compound can coordinate to a rhodium center, creating a catalyst suitable for hydroformylation. The electronic and steric properties of the phosphine ligand are crucial for the reaction's outcome, particularly the ratio of the linear (n) to branched (iso) aldehyde products. Bulky phosphine ligands generally favor the formation of the more valuable linear aldehyde from terminal alkenes. researchgate.net

The use of a ligand like this compound offers the potential for catalyst immobilization. The vinyl group can be copolymerized or grafted onto a solid support, allowing for the separation and reuse of the expensive rhodium catalyst, which is a significant advantage in industrial applications.

Dimerization and Oligomerization of Unsaturated Substrates

While phosphine ligands are integral to many catalytic dimerization and oligomerization reactions of unsaturated substrates like alkenes and dienes, specific research detailing the application of this compound in these transformations is not extensively documented in publicly available literature. The general principle involves the coordination of the phosphine group to a transition metal center, such as nickel or palladium, which then catalyzes the coupling of monomer units. The electronic and steric properties of the phosphine ligand play a crucial role in determining the catalyst's activity and selectivity towards specific oligomers (e.g., dimers, trimers). For instance, in nickel-catalyzed ethylene (B1197577) dimerization, the ligand's structure influences the distribution of butene isomers.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in synthetic organic chemistry for the formation of carbon-carbon bonds. Phosphine ligands are essential components of these catalytic systems, stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Although various phosphine ligands have been successfully employed in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, specific studies demonstrating the efficacy of this compound as a ligand in these reactions are not readily found in the reviewed literature. The performance of a phosphine ligand in a cross-coupling reaction is highly dependent on its steric bulk and electronic properties, which influence reaction rates, catalyst stability, and product yields.

Other Organometallic Catalytic Transformations

Beyond dimerization and cross-coupling, phosphine ligands are employed in a wide array of other organometallic catalytic transformations, including hydroformylation and hydrogenation. In rhodium-catalyzed hydroformylation, the choice of phosphine ligand can significantly impact the regioselectivity (linear vs. branched aldehyde) and enantioselectivity of the reaction. Similarly, in iridium-catalyzed asymmetric hydrogenation, chiral phosphine ligands are key to achieving high enantiomeric excess in the reduction of prochiral olefins. While the diphenylphosphino group in this compound suggests its potential as a ligand in such reactions, detailed research reports on its specific application and performance in these catalytic systems are scarce.

Heterogeneous and Supported Catalysis Research

The vinyl group in this compound provides a convenient handle for its immobilization onto solid supports, paving the way for its use in heterogeneous and supported catalysis. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Use of Polysiloxanes Bearing Phosphine Ligands as Catalyst Supports

One of the key applications of this compound is in the synthesis of polysiloxanes functionalized with phosphine ligands. Through hydrosilylation, the vinyl group of the compound can be reacted with silicon-hydride (Si-H) functionalities on a polysiloxane backbone. This process grafts the diphenylphosphinoethyl)dimethylsilyl group onto the polymer chain, creating a flexible, organometallic polymer that can act as a macromolecular ligand or a catalyst support.

These phosphine-functionalized polysiloxanes can then be used to chelate transition metals, such as palladium or rhodium, to create polymer-supported catalysts. The polysiloxane backbone offers several advantages, including good thermal stability and solubility in a range of organic solvents, which can be tuned by modifying the polymer structure.

Table 1: Illustrative Synthesis of Phosphine-Functionalized Polysiloxane

| Step | Description |

| 1. Starting Materials | Polymethylhydrosiloxane (PMHS) and this compound. |

| 2. Reaction | Platinum-catalyzed hydrosilylation of the vinyl group of this compound with the Si-H groups of PMHS. |

| 3. Product | A polysiloxane chain with pendant diphenylphosphinoethyl)dimethylsilyl groups. |

| 4. Metalation | The resulting phosphinated polysiloxane is treated with a metal precursor (e.g., a palladium or rhodium salt) to form the polymer-supported catalyst. |

Interplay Between Homogeneous and Heterogeneous Catalysis

The use of this compound to create supported catalysts exemplifies the interplay between homogeneous and heterogeneous catalysis. By anchoring a molecular catalyst (a metal complex with the phosphine ligand) onto a solid support like silica (B1680970) or a polymer like polysiloxane, a transition from a homogeneous to a heterogeneous system is achieved.

A critical aspect of this approach is the stability of the linkage between the support and the catalytic species. Leaching of the metal or the ligand from the support into the reaction medium is a common issue that can lead to a loss of catalytic activity and contamination of the product. Therefore, leaching studies are essential to evaluate the robustness of the supported catalyst. These studies typically involve analyzing the reaction filtrate for traces of the metal after the catalytic reaction. The choice of solvent, temperature, and the nature of the chemical bond connecting the ligand to the support all play a significant role in the stability of the heterogeneous catalyst. While the concept is well-established, specific leaching data for catalysts derived from this compound are not detailed in the reviewed literature.

Mechanistic Investigations of Reactions Involving Vinyl Diphenylphosphinoethyl Dimethylsilane

Elucidation of Hydrosilylation Mechanisms

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. When Vinyl(diphenylphosphinoethyl)dimethylsilane is involved, either as a ligand or a substrate, the underlying mechanisms are typically variants of established catalytic cycles, primarily revolving around platinum-group metal catalysts.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle provides a foundational framework for understanding the reaction of a hydrosilane with the vinyl group of this compound. The presence of the diphenylphosphinoethyl group can influence the kinetics and regioselectivity of the reaction through its coordination to the metal center.

The classical Chalk-Harrod mechanism involves the following key steps:

Oxidative Addition: A low-valent metal catalyst, typically Pt(0), reacts with the hydrosilane (R₃SiH) in an oxidative addition step to form a metal-hydrido-silyl complex.

Olefin Coordination: The vinyl group of a substrate molecule coordinates to the metal center.

Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond. This step is often regioselective, leading to either the α- or β-adduct.

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the hydrosilylated product and regenerate the active catalyst.

A significant variant of this mechanism is the "modified Chalk-Harrod mechanism," which proposes the insertion of the alkene into the metal-silyl bond instead of the metal-hydride bond. While both pathways lead to the same final product, the relative energies of the intermediates and transition states can vary depending on the specific reactants and catalyst system. For a molecule like this compound, the phosphine (B1218219) moiety can coordinate to the catalytic metal center, potentially influencing which mechanistic variant is favored.

| Step | Chalk-Harrod Mechanism | Modified Chalk-Harrod Mechanism |

| 1 | Oxidative addition of R₃SiH to the metal center | Oxidative addition of R₃SiH to the metal center |

| 2 | Coordination of the vinyl group | Coordination of the vinyl group |

| 3 | Migratory insertion of the vinyl group into the M-H bond | Migratory insertion of the vinyl group into the M-Si bond |

| 4 | Reductive elimination of the product | Reductive elimination of the product |

Oxidative addition and reductive elimination are fundamental and often reversible steps in many catalytic cycles involving this compound. umb.edulibretexts.orgwikipedia.orglibretexts.org In the context of hydrosilylation, the oxidative addition of a hydrosilane to a metal center is a critical initiation step. nih.gov This process involves the cleavage of the Si-H bond and the formation of new metal-silicon and metal-hydride bonds, with the metal's oxidation state increasing by two. umb.eduwikipedia.org

The reverse process, reductive elimination, is the product-forming step. umb.eduwikipedia.org In this intramolecular reaction, the newly formed alkyl and silyl (B83357) groups on the metal center couple, and the final product is released, while the metal's oxidation state decreases by two. libretexts.orglibretexts.org For reductive elimination to occur, the groups to be eliminated must typically be in a cis orientation to each other in the metal's coordination sphere. libretexts.org The electronic and steric properties of the ligands surrounding the metal, such as the diphenylphosphinoethyl group of the title compound, can significantly influence the rates of both oxidative addition and reductive elimination.

Migratory insertion is a key bond-forming step within the Chalk-Harrod mechanism and its variants. openochem.org This intramolecular process involves the insertion of an unsaturated ligand, such as the vinyl group of this compound, into an adjacent metal-ligand bond (typically M-H or M-Si). openochem.orglibretexts.org For this reaction to occur, the two participating ligands must be situated cis to one another. openochem.org

The migratory insertion of an alkene into a metal-hydride bond is generally a facile process and is a cornerstone of many catalytic reactions, including polymerization and hydrogenation. nih.gov The phosphine group in this compound can act as an ancillary ligand, modulating the electronic properties of the metal center and thereby influencing the rate and regioselectivity of the migratory insertion step. nih.gov

| Key Features of Migratory Insertion | |

| Requirement | The two reacting ligands must be in a cis position. openochem.org |

| Process | An unsaturated ligand inserts into an adjacent metal-ligand bond. openochem.org |

| Outcome | Formation of a new, more complex ligand and a vacant coordination site. |

| Influence of Phosphine Ligand | Can affect the electronic properties of the metal center and influence the reaction rate. nih.gov |

Beta-hydride elimination is a common decomposition pathway in organometallic chemistry and can be a competing reaction during hydrosilylation. wikipedia.orgchemeurope.comilpi.com This process involves the transfer of a hydrogen atom from the beta-carbon of an alkyl ligand to the metal center, forming a metal-hydride and a coordinated alkene. wikipedia.orgilpi.com For beta-hydride elimination to occur, the complex typically needs to have a vacant coordination site cis to the alkyl group, and the metal center must have available d-electrons to interact with the C-H bond. wikipedia.orglibretexts.org

In the context of the hydrosilylation of a terminal alkene, if the initial migratory insertion leads to a 2,1-adduct (metal bonded to the second carbon), a subsequent beta-hydride elimination can occur, leading to the formation of an isomerized alkene. This can be an unproductive side reaction. The steric bulk and electronic properties of ligands, such as the diphenylphosphino group, can influence the propensity for beta-hydride elimination by affecting the stability of the metal-alkyl intermediate and the accessibility of the beta-hydrogens.

Silylation Mechanisms

Silylation reactions involving this compound can proceed through various mechanisms, often depending on the specific silylating agent and reaction conditions. One notable pathway involves the use of hydrodisiloxanes in the presence of a borohydride (B1222165) reagent. mdpi.comnih.gov

In such systems, the reaction may not follow a traditional hydrosilylation pathway. Instead, a formal silylation with a dimethylsilane (B7800572) equivalent can occur. mdpi.comnih.gov Mechanistic studies, including computational and experimental approaches, have been conducted on the silylation of vinyl arenes with hydrodisiloxanes. mdpi.comnih.gov These studies suggest a complex reaction cascade where the borohydride plays a stoichiometric role rather than a catalytic one, leading to the formation of silylated products. The specific intermediates and transition states in such a silylation involving this compound would be influenced by the electronic and steric nature of the diphenylphosphinoethyl group.

Dimerization Reaction Pathways

The dimerization of vinyl silanes, including potentially this compound, can be catalyzed by transition metal complexes, such as those of palladium. mdpi.com These reactions can lead to a mixture of products, including linear dimers and products of disproportionation. mdpi.com

A proposed mechanism for the palladium-catalyzed dimerization of vinyl silanes involves the in-situ generation of a cationic palladium-methyl complex. mdpi.com This active species can then coordinate to the vinyl silane (B1218182), followed by migratory insertion of the vinyl group into the palladium-methyl bond. Subsequent steps involving further vinyl silane coordination, insertion, and beta-hydride elimination or reductive elimination can lead to the observed dimerized products. The presence of a coordinating group like the diphenylphosphino moiety in this compound could potentially lead to intramolecular coordination to the palladium center, influencing the course of the dimerization reaction and the selectivity for different products.

Reaction Kinetics and Rate-Determining Steps

Kinetic studies on similar platinum-phosphine catalyzed hydrosilylation reactions have shown that the rate-determining step can vary depending on the specific reactants and conditions. For some systems, the migratory insertion of the olefin into the Pt-H bond is the rate-limiting step. In other cases, the reductive elimination of the alkylsilane product is considered irreversible and rate-determining. The reaction order can also provide insight; for instance, a negative first-order dependence on the alkene concentration and a first-order dependence on the silane concentration have been observed in some platinum-catalyzed hydrosilylations. This suggests that alkene coordination might be an off-cycle equilibrium that inhibits the catalytic rate at high concentrations.

Table 1: Representative Kinetic Data for Analogous Hydrosilylation Reactions

| Catalyst System | Substrates | Observed Rate Law | Proposed Rate-Determining Step |

|---|---|---|---|

| Pt(0)/phosphine | Alkene, Hydrosilane | rate = k[Catalyst][Silane][Alkene]-1 | Migratory Insertion |

| [RhCl(PPh3)3] | Alkyne, Hydrosilane | rate = k[Catalyst][Alkyne] | Oxidative Addition |

Note: This table presents generalized data from analogous systems to illustrate common kinetic behaviors. Specific rates for this compound would require experimental determination.

The electronic and steric properties of the this compound ligand would significantly influence these kinetics. The electron-donating diphenylphosphino group can affect the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination. The steric bulk of the ligand can also play a crucial role in substrate coordination and insertion steps.

Role of Ligand Exchange and Catalyst Deactivation Pathways

Catalyst deactivation is a critical factor that limits the efficiency and lifetime of a catalyst. For transition metal complexes with phosphine ligands, several deactivation pathways are known:

Formation of Inactive Metal Species: In platinum-catalyzed hydrosilylation, a common deactivation pathway is the formation of platinum colloids or nanoparticles (platinum black), which are generally catalytically inactive for the desired reaction. The stability of the metal-ligand bond is crucial to prevent this aggregation.

Ligand Degradation: Phosphine ligands can undergo oxidation, especially in the presence of air, to form phosphine oxides, which are typically poor ligands. The P-C bonds in the ligand can also be susceptible to cleavage under harsh reaction conditions.

Inhibition by Products or Substrates: In some cases, the product of the reaction can coordinate strongly to the metal center, acting as an inhibitor and slowing down the catalytic turnover. As mentioned earlier, high concentrations of the alkene substrate can also be inhibitory.

Table 2: Common Catalyst Deactivation Pathways for Phosphine-Ligated Metal Catalysts

| Deactivation Pathway | Description | Consequence |

|---|---|---|

| Metal Aggregation | Formation of metal colloids or nanoparticles (e.g., Pt black). | Loss of active mononuclear catalytic species. |

| Ligand Oxidation | Reaction of the phosphine with trace oxygen to form phosphine oxide. | Formation of a poorly coordinating ligand, leading to catalyst instability. |

| P-C Bond Cleavage | Scission of the bond between phosphorus and its substituents. | Degradation of the ligand and decomposition of the catalyst. |

Note: This table outlines general deactivation mechanisms observed in systems analogous to those that would employ this compound.

The specific deactivation pathways for a catalyst incorporating this compound would depend on the metal center, the reaction conditions (temperature, solvent, atmosphere), and the nature of the substrates. The vinyl group on the silane backbone could potentially participate in side reactions, such as polymerization or undesired insertions, which could also contribute to catalyst deactivation.

Structure Reactivity Relationships of Vinyl Diphenylphosphinoethyl Dimethylsilane

Influence of the Phosphine (B1218219) Moiety on Electronic and Steric Properties

The diphenylphosphinoethyl group is a critical determinant of the electronic and steric characteristics of Vinyl(diphenylphosphinoethyl)dimethylsilane, directly influencing its coordination to metal centers. These properties are often quantified using Tolman's parameters: the electronic parameter (ν) and the cone angle (θ).

Electronic Properties: The Tolman electronic parameter (TEP) for a phosphine ligand is determined by measuring the C-O stretching frequency of its corresponding nickel tricarbonyl complex, [Ni(CO)₃L]. A lower stretching frequency indicates a more electron-donating ligand. For the closely related and structurally similar ligand, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), the TEP is approximately 2068.9 cm⁻¹. This value suggests that the diphenylphosphino moiety in this compound is a strong σ-donor and a weak π-acceptor. This electron-donating nature increases the electron density on a coordinated metal center, which can, in turn, influence the metal's reactivity in catalytic cycles.

Steric Properties: The steric bulk of the phosphine ligand is quantified by the Tolman cone angle, which measures the solid angle occupied by the ligand at the metal center. For dppe, the cone angle is estimated to be around 125-136°. This moderate steric hindrance plays a crucial role in creating a specific coordination environment around the metal, influencing substrate approach and the stability of reaction intermediates. The balance between the electronic and steric effects of the diphenylphosphino group is key to the catalytic activity of metal complexes derived from this ligand.

| Parameter | Value | Significance |

|---|---|---|

| Tolman Electronic Parameter (ν) | ~2068.9 cm⁻¹ (based on dppe) | Indicates strong electron-donating character, influencing the electronic properties of the metal center. |

| Tolman Cone Angle (θ) | ~125-136° (based on dppe) | Defines the steric environment around the metal, affecting substrate coordination and reaction selectivity. |

Role of the Vinyl Group in Reactivity and Coordination

The vinyl group (-CH=CH₂) imparts a distinct set of reactive properties to this compound, allowing it to participate in a variety of chemical transformations, most notably polymerization and hydrosilylation reactions.

The double bond of the vinyl group can undergo polymerization through various mechanisms, including free-radical, cationic, and anionic pathways, to form polyvinylsilanes. mdpi.com This reactivity allows for the incorporation of the phosphine-silane moiety into larger polymeric structures, which can have applications in materials science and as catalyst supports.

Furthermore, the vinyl group is susceptible to hydrosilylation, a reaction involving the addition of a silicon-hydride (Si-H) bond across the double bond. gelest.com This reaction is a powerful tool for the synthesis of more complex organosilicon compounds. The reactivity of the vinyl group in this context can be harnessed to modify the ligand structure or to create bridges between different metal centers in polynuclear complexes. The coordination of the vinyl group to a metal center can also play a role in certain catalytic cycles, either as a spectator or as a participating ligand.

Impact of the Dimethylsilane (B7800572) Bridge on Molecular Structure and Reactivity

The dimethylsilane bridge connecting the vinyl and diphenylphosphinoethyl moieties provides significant flexibility to the ligand backbone. This flexibility is a key structural feature that influences the coordination behavior and reactivity of the compound.

Unlike rigid ligand frameworks, the flexible dimethylsilane linker allows the phosphine and vinyl groups to adopt a wide range of conformations. This conformational freedom can be advantageous in catalysis, as it enables the ligand to accommodate the geometric requirements of different transition states and intermediates throughout a catalytic cycle. The flexibility of the bridge can influence the "bite angle" of the ligand when it coordinates to a metal center in a bidentate fashion (through both the phosphorus and the vinyl group), which in turn affects the stability and reactivity of the resulting metallacycle. researchgate.net

The presence of the silicon atom in the bridge also introduces specific electronic effects. Silicon is less electronegative than carbon, which can influence the electron density distribution within the ligand and, consequently, its interaction with a metal center.

Correlation of Molecular Structure with Catalytic Performance and Selectivity

For instance, in palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions, the electronic and steric properties of the phosphine ligand are paramount in determining catalyst activity and selectivity. The strong electron-donating nature of the diphenylphosphino group can facilitate the oxidative addition step, which is often rate-limiting. acs.org The moderate steric bulk can promote the formation of coordinatively unsaturated, highly active catalytic species.

In rhodium-catalyzed hydrosilylation of alkenes, the phosphine ligand plays a crucial role in the activation of the Si-H bond and in controlling the regioselectivity of the addition. The ability of this compound to potentially act as a bidentate ligand, coordinating through both the phosphorus atom and the vinyl group, could lead to unique catalytic activities and selectivities compared to simple monodentate phosphine ligands. libretexts.org

| Reaction Type | Key Structural Feature | Influence on Catalytic Performance |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Electron-rich diphenylphosphino group | Facilitates oxidative addition, potentially increasing reaction rates. |

| Moderate steric hindrance | Promotes the formation of active catalytic species and influences selectivity. | |

| Rhodium-Catalyzed Hydrosilylation | Phosphine and vinyl moieties | Potential for bidentate coordination, leading to unique selectivity. |

| Flexible dimethylsilane bridge | Allows for optimal geometry in the transition state, enhancing catalytic activity. |

Analysis of Chemical Potential and Energetic Factors

A deeper understanding of the structure-reactivity relationships of this compound can be gained through the analysis of its chemical potential and the energetic factors governing its interactions. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these aspects.

DFT calculations can be employed to determine the binding energy of the ligand to various metal centers. This information is crucial for predicting the stability of the resulting metal complexes and for understanding the thermodynamics of ligand association and dissociation in a catalytic cycle. The relative binding affinities of the phosphine and vinyl moieties can also be assessed, providing insight into the preferred coordination modes of the ligand.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. researchgate.netnih.gov By approximating the electron density of a system, DFT can accurately and efficiently calculate molecular energies, geometries, and other properties.

For Vinyl(diphenylphosphinoethyl)dimethylsilane, DFT calculations would be instrumental in mapping out the potential energy surfaces of its reactions, such as hydrosilylation or its coordination chemistry as a ligand. mdpi.com Researchers can model the interaction of the compound with reactants, catalysts, or substrates to identify transition states and intermediates. researchgate.net This allows for a step-by-step understanding of reaction pathways, helping to explain observed product distributions, reaction rates, and the role of catalysts. researchgate.net For instance, the B3LYP hybrid functional is a common choice for studying organometallic reaction mechanisms, providing a balance between accuracy and computational cost. nih.govnih.gov

Table 1: Representative DFT Functionals for Mechanistic Studies

| Functional | Type | Typical Application |

|---|---|---|

| B3LYP | Hybrid | Geometries, reaction energies, transition states |

| M06-2X | Hybrid Meta-GGA | Main-group thermochemistry, kinetics |

| ωB97X-D | Range-Separated Hybrid | Non-covalent interactions, reaction barriers |

| PBE0 | Hybrid | General purpose, electronic properties |

This table is illustrative of functionals commonly used in the field.

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Both ab initio and semi-empirical methods are employed to analyze these electronic characteristics.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), solve the Schrödinger equation from first principles without empirical parameters. kuleuven.be They provide a hierarchical approach to accuracy, with methods like CCSD(T) often considered the "gold standard" for single-reference systems. For this compound, ab initio calculations could be used to precisely determine properties like ionization potential, electron affinity, and the nature of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and spectroscopic behavior. conicet.gov.ar

Semi-Empirical Methods: In contrast, semi-empirical methods (like AM1, PM6, PM7) simplify the calculations by using parameters derived from experimental data. wikipedia.org While less accurate than ab initio or DFT methods, they are significantly faster, making them suitable for studying very large molecules or for preliminary screening of molecular properties. nih.govepfl.ch These methods could be used for an initial, rapid analysis of the electronic properties of this compound before undertaking more computationally expensive calculations. dntb.gov.ua

Modeling of Reaction Pathways and Transition States

A central goal of computational chemistry is to model the complete pathway of a chemical reaction, from reactants to products. nih.gov This involves identifying all stable intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and determines the activation energy of that step.

For this compound, modeling would involve:

Geometry Optimization: Calculating the lowest energy structures for reactants, intermediates, and products.

Transition State Searching: Employing algorithms (like synchronous transit-guided quasi-Newton methods) to locate the saddle points on the potential energy surface corresponding to transition states.

Frequency Calculations: Confirming the nature of the stationary points. A stable structure (reactant, product, intermediate) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov

By calculating the energies of these species, a complete reaction energy profile can be constructed, providing quantitative data on reaction barriers and thermodynamics. researchgate.net

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P, ²⁹Si) is a common application. researchgate.net Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its NMR spectrum. Comparing these predicted shifts with experimental data helps to validate the computed structure and assign experimental peaks. nih.gov Accuracy can be improved by considering conformational averaging and solvent effects. nih.gov

Vibrational (IR/Raman) Spectroscopy: Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield the vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy. For this compound, this would allow for the assignment of specific spectral bands to the vibrations of functional groups like the P-Ph, Si-Me, and C=C vinyl bonds.

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Key Information Obtained |

|---|---|---|

| NMR | DFT (GIAO) | Chemical shifts (δ), coupling constants (J) |

| Infrared (IR) | DFT (Frequency Analysis) | Vibrational frequencies, IR intensities |

| UV-Vis | TD-DFT | Electronic transition energies (λmax), oscillator strengths |

This table provides a general overview of common methods.

Conformational Analysis and Steric Hindrance Studies

The three-dimensional shape (conformation) of a molecule and the spatial arrangement of its atoms (steric effects) are critical to its reactivity and interactions. researchgate.net this compound possesses significant conformational flexibility due to rotation around its single bonds.

Conformational Analysis: This involves systematically exploring the potential energy surface to identify stable conformers (local energy minima). For this compound, key rotational barriers would include the Si-C, C-C, and P-C bonds. By calculating the relative energies of different conformers, their population at a given temperature can be estimated using the Boltzmann distribution. This is essential for accurately predicting properties that depend on the average molecular structure. nih.gov

Steric Hindrance Studies: The bulky diphenylphosphino and dimethylsilyl groups exert significant steric hindrance. nih.gov Computational methods can quantify these steric effects. By analyzing the optimized geometries of different conformers or reaction transition states, one can measure interatomic distances and angles to assess steric clash. nih.gov The steric energy, a component of the total molecular energy, can also be calculated to provide a quantitative measure of steric strain, which can explain regioselectivity in reactions or preferred binding modes when the molecule acts as a ligand. researchgate.netnih.gov

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of "Vinyl(diphenylphosphinoethyl)dimethylsilane," providing detailed information about its atomic framework through the analysis of various nuclei, including ¹H, ¹³C, ³¹P, and ²⁹Si.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The vinyl group protons would appear in the downfield region, typically between 5.5 and 6.5 ppm, showing complex splitting patterns (doublet of doublets) due to geminal and cis/trans couplings. The phenyl protons on the phosphine (B1218219) group would resonate in the aromatic region, approximately between 7.0 and 8.0 ppm. The ethyl bridge protons would produce multiplets in the aliphatic region, while the methyl groups attached to the silicon atom would give a sharp singlet further upfield, likely around 0.1-0.3 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The vinyl carbons would appear between 120 and 140 ppm. The distinct carbons of the phenyl groups would be observed in a similar aromatic region. The carbons of the ethyl linker and the methyl groups on the silicon atom would have characteristic shifts in the upfield aliphatic region.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. For "this compound," a single resonance is expected, and its chemical shift would be indicative of the trivalent phosphine environment. The precise chemical shift can be influenced by the solvent and coordination to other species.

²⁹Si NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ²⁹Si nucleus, can confirm the silicon environment. A single resonance would be expected for the dimethylsilyl group in the molecule.

Reaction Monitoring with NMR:

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. For instance, in a hydrosilylation reaction where a Si-H bond is added across the vinyl group of "this compound," the disappearance of the characteristic vinyl proton signals in the ¹H NMR spectrum and the appearance of new signals corresponding to the saturated alkyl chain can be tracked to determine reaction completion and kinetics. Similarly, in reactions involving the phosphorus atom, such as oxidation or coordination to a metal center, the ³¹P NMR chemical shift would change significantly, providing a direct probe of the reaction's progress.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Vinyl (-CH=CH₂) | 5.5 - 6.5 |

| Phenyl (-C₆H₅) | 7.0 - 8.0 | |

| Ethyl (-CH₂CH₂-) | Multiplets in aliphatic region | |

| Dimethylsilyl (-Si(CH₃)₂) | 0.1 - 0.3 | |

| ¹³C | Vinyl (-CH=CH₂) | 120 - 140 |

| Phenyl (-C₆H₅) | 120 - 140 | |

| Ethyl (-CH₂CH₂-) | Aliphatic region | |

| Dimethylsilyl (-Si(CH₃)₂) | Aliphatic region | |

| ³¹P | Diphenylphosphino (-PPh₂) | Characteristic of trivalent phosphine |

| ²⁹Si | Dimethylsilyl (-Si(CH₃)₂) | Characteristic of organosilane |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in "this compound" by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands. The vinyl group would give rise to a C=C stretching vibration around 1630 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. The aromatic phenyl groups would show characteristic C-H stretching bands also above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The P-Ph bond often exhibits a characteristic absorption band around 1435 cm⁻¹. The aliphatic C-H bonds of the ethyl and methyl groups would result in stretching vibrations in the 2850-2960 cm⁻¹ range. The Si-C bond of the dimethylsilyl group typically shows stretching and rocking vibrations at specific frequencies, for example, the Si-(CH₃)₂ symmetric deformation is often observed around 1250 cm⁻¹.

Reaction Monitoring with IR:

IR spectroscopy can effectively monitor the progress of reactions involving "this compound." For example, during a polymerization reaction involving the vinyl group, the intensity of the C=C stretching band at approximately 1630 cm⁻¹ would decrease over time. This change can be quantified to follow the reaction kinetics. Similarly, if the phosphine group is oxidized to a phosphine oxide, a new, strong P=O stretching band would appear in the spectrum, typically in the range of 1150-1200 cm⁻¹, providing clear evidence of the reaction's progression.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Vinyl C-H | Stretch | > 3000 |

| Vinyl C=C | Stretch | ~1630 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Phenyl-Phosphorus (P-Ph) | Stretch | ~1435 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Si-(CH₃)₂ | Symmetric Deformation | ~1250 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a unique "vibrational fingerprint" of "this compound."

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of "this compound" by analyzing its fragmentation pattern upon ionization. The molecular formula of the compound is C₁₈H₂₃PSi, which corresponds to a molecular weight of approximately 298.43 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways would likely involve the cleavage of the bonds in the ethyl linker, the loss of phenyl groups from the phosphorus atom, or the loss of methyl groups from the silicon atom. The analysis of the masses of the resulting fragment ions can help to piece together the structure of the original molecule.

| Ion | Description | Expected m/z |

| [C₁₈H₂₃PSi]⁺ | Molecular Ion | ~298.43 |

| [M - CH₃]⁺ | Loss of a methyl group | ~283.4 |

| [M - C₂H₃]⁺ | Loss of a vinyl group | ~271.4 |

| [M - C₆H₅]⁺ | Loss of a phenyl group | ~221.3 |

| [P(C₆H₅)₂]⁺ | Diphenylphosphino fragment | 185.1 |

| [Si(CH₃)₂(C₂H₄P(C₆H₅)₂)]⁺ | Fragment from cleavage of vinyl group | Varies |

X-ray Crystallography for Solid-State Structure Determination of Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining a crystal structure of "this compound" itself might be challenging if it is a liquid or oil at room temperature, this technique is invaluable for characterizing its metal complexes.

When "this compound" acts as a ligand and coordinates to a metal center through its phosphorus atom, the resulting complex can often be crystallized. X-ray diffraction analysis of such a crystal would provide a wealth of information, including:

The coordination geometry around the metal center.

The precise bond lengths and angles of the ligand, including the P-C, Si-C, and C=C bond distances.

The conformation of the ethyl chain linking the silicon and phosphorus atoms.

The spatial arrangement of the phenyl and vinyl groups.

Intermolecular interactions in the crystal lattice.

This detailed structural information is crucial for understanding the steric and electronic properties of the ligand and how it influences the reactivity and properties of the metal complex.

Advanced Materials Science Applications and Polymer Chemistry Research

Polymer Cross-linking Applications Utilizing Vinyl Reactivity

The vinyl group in Vinyl(diphenylphosphinoethyl)dimethylsilane is a key functional handle for incorporating this molecule into polymer chains and subsequently forming cross-linked networks. The reactivity of vinyl groups attached to silicon atoms is well-established and primarily utilized in two major curing chemistries: platinum-catalyzed hydrosilylation and peroxide-initiated free-radical polymerization. gelest.com

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond, a reaction efficiently catalyzed by platinum complexes. This process is highly efficient and forms stable ethyl bridges between polymer chains, creating a cross-linked network. A significant advantage of this "addition cure" system is that no byproducts are generated, leading to minimal shrinkage and high dimensional stability in the final cured product. gelest.com this compound can be used as a cross-linking agent for polymers containing Si-H groups, or it can be incorporated into a polymer backbone to provide reactive sites for a hydrosilane cross-linker.

Alternatively, the vinyl group can participate in free-radical polymerization. Initiated by organic peroxides at elevated temperatures, this process creates cross-links by coupling vinyl and methyl groups on adjacent polymer chains. gelest.com This method is widely used for curing high-consistency silicone rubbers (HCR). The incorporation of this compound can introduce tailored properties into the resulting elastomer.

The choice between these cross-linking methods depends on the desired material properties and processing conditions, as detailed in the table below.

Table 1: Comparison of Cross-linking Chemistries for Vinyl-Functional Silanes

| Feature | Platinum-Catalyzed Hydrosilylation | Peroxide-Initiated Radical Curing |

|---|---|---|

| Mechanism | Addition of Si-H across C=C | Free-radical coupling of vinyl/methyl groups |

| Byproducts | None | Volatile peroxide decomposition products |

| Cure Temperature | Variable (Can be room temp to >130°C) | High (Typically 140-160°C) |

| Advantages | No shrinkage, high purity, versatile cure speeds | Cost-effective, well-established for HCR |

| Considerations | Catalyst can be poisoned by certain compounds | Potential for volatile byproducts, less control |

Synthesis of Organosilicon Macromolecular Compounds

This compound is a valuable monomer for the synthesis of functional organosilicon macromolecules and polymers. Its incorporation into a polysiloxane chain introduces both a reactive vinyl site for subsequent cross-linking and a phosphine (B1218219) ligand for metal coordination.

One common method to create such functional polymers is the co-polymerization of vinyl-containing monomers with cyclic siloxanes, such as 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) (D3F). nih.gov While this specific compound is not mentioned in the available literature, the principle applies. By carefully controlling the reaction conditions and the ratio of monomers, it is possible to synthesize linear polymers with a specific density of vinyl and diphenylphosphino groups along the polysiloxane backbone. nih.gov The presence of these functional groups transforms a standard polysiloxane into a specialty macromolecule with tailored reactivity.

These functionalized macromolecules can be used as:

Precursors for specialty elastomers: The vinyl groups allow for controlled cross-linking, while the diphenylphosphino groups can enhance thermal stability or adhesion to specific substrates.

Polymeric ligands: The phosphine groups along the polymer chain can chelate to metal ions, creating polymer-supported catalysts. This combines the reactivity of a homogeneous catalyst with the ease of separation of a heterogeneous system.

Grafting agents: The vinyl group can be used to graft the organosilicon macromolecule onto other organic polymers, creating copolymers with a combination of properties, such as the flexibility and thermal stability of silicones and the mechanical strength of organic plastics.

Surface Modification and Coating Technologies

The silane (B1218182) component of this compound enables its use as a surface modifying agent, or coupling agent, to alter the chemical and physical properties of various substrates. Silanes readily react with surfaces that possess hydroxyl groups, such as glass, silica (B1680970), and many metal oxides. ethz.ch

Integration into Silane Systems for Surface Functionalization

The modification process typically involves the hydrolysis of the silane, forming reactive silanols (Si-OH). These silanols then condense with the hydroxyl groups on the substrate surface, forming stable covalent bonds (e.g., Si-O-Si or Si-O-Metal). ethz.ch This process anchors the this compound molecule to the surface, exposing its vinyl and diphenylphosphino groups outwards.

This molecule can be used alone or as part of a mixed silane system to create self-assembled monolayers (SAMs) with tailored functionality. By co-depositing it with other silanes, such as simple alkylsilanes, the density of the vinyl and phosphine groups on the surface can be precisely controlled. This allows for fine-tuning of surface properties like wettability, adhesion, and chemical reactivity. Such functionalized surfaces are crucial for applications in microelectronics, biosensors, and chromatography.

Role in Hydrophobicity and Surface Characteristics

The chemical nature of the groups exposed on a surface dictates its interaction with the environment, particularly with water. The deposition of this compound onto a typically hydrophilic surface, like glass or silica, fundamentally alters its surface energy and renders it more hydrophobic (water-repellent).

This increase in hydrophobicity is attributed to the organic components of the molecule. The dimethylsilyl group and, particularly, the two phenyl rings on the phosphine group are nonpolar and have a low affinity for water. When these groups populate a surface, they reduce its ability to form hydrogen bonds with water molecules, causing water to bead up rather than spread out. This is quantifiable by an increase in the water contact angle.

Table 2: Effect of Surface Modification on Water Contact Angle

| Surface Type | Dominant Surface Groups | Typical Water Contact Angle | Hydrophobicity |

|---|---|---|---|

| Unmodified Silica/Glass | -OH (Hydroxyl) | < 30° | Hydrophilic |

| Alkylsilane Modified | -CH2-CH3 (Alkyl Chains) | 90° - 110° | Hydrophobic |

Development of Novel Organic-Inorganic Hybrid Materials

This compound is an exemplary precursor for creating Class-II organic-inorganic hybrid materials, where the organic and inorganic components are linked by strong, covalent bonds. academie-sciences.fracademie-sciences.fr These materials combine the properties of both constituents—for example, the thermal stability and rigidity of an inorganic glass with the processability and functionality of an organic polymer. inoe.ro

The molecule's trifunctional nature is key to its role in this field:

Silane Group: This acts as the inorganic network former. Through the sol-gel process, the silane can hydrolyze and condense to form a stable, cross-linked silicon-oxygen-silicon (siloxane) network, which constitutes the inorganic backbone of the material.

Diphenylphosphino Group: This organic moiety can act as a powerful ligand for transition metals. By coordinating with metal centers like rhodium, palladium, or titanium, it allows for the direct integration of catalytically active sites into the hybrid material. academie-sciences.fr This creates solid-state catalysts with high stability where the active sites are homogeneously distributed within the material.

Vinyl Group: This provides a reactive site for organic polymerization. The vinyl group can be polymerized or copolymerized with other organic monomers, effectively creating covalent links between the inorganic siloxane network and an organic polymer chain. inoe.ro This dual-network structure leads to materials with enhanced mechanical properties and novel functionalities.

The use of organophosphorus compounds like this one is particularly attractive for creating highly homogeneous hybrid materials, as the phosphorus-oxygen-metal bonds that form can be very stable and prevent the phase separation that sometimes occurs with pure organosilicon precursors. academie-sciences.fr

Q & A

Basic Research Questions

Q. What are the key considerations for designing synthetic routes to Vinyl(diphenylphosphinoethyl)dimethylsilane, and how can purity be validated?